molecular formula C13H21NO2 B1615001 N-Nonylmaleimide CAS No. 20458-51-9

N-Nonylmaleimide

Cat. No. B1615001
CAS RN: 20458-51-9
M. Wt: 223.31 g/mol
InChI Key: UNJAMUMWPRRGHF-UHFFFAOYSA-N
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Description

“N-Methylmaleimide” is a naturally-occurring organic compound with the formula of C5H5NO2 . It’s an alkene that is reactive toward thiols and is commonly used to modify cysteine residues in proteins and peptides .


Synthesis Analysis

The synthesis of a substituted N-phenylmaleimide can be achieved in two steps from maleic anhydride and a substituted aniline followed by its Diels–Alder reaction with 2,5-dimethylfuran .


Molecular Structure Analysis

Quantitative NOE methods in NMR are an important tool for 3D structural analysis of small molecules . X-ray crystallography can also be used to determine the three-dimensional molecular structure of small molecule compounds .


Chemical Reactions Analysis

Reactions between thiols and functional maleimide groups are often exploited to conjugate and display thiol-containing (bio)molecules on nanoparticle surfaces . NEM is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols .


Physical And Chemical Properties Analysis

Nanomaterials are different compared to micro- or bulk materials. They have novel or enhanced physicochemical properties including mechanical, thermal, magnetic, electronic, optical, and catalytic properties .

Scientific Research Applications

Toxic Effects on Plants Studies highlight the presence of NP in plants, with levels found to exceed no observable effect levels (NOEL) by a significant margin. This poses a risk not only to consumer health but also burdens the plant's natural defense system, potentially leading to growth disorders. Plants exposed to NP exhibit signs of growth reduction, changes in organelle structure, and oxidative damage. Such adverse effects may hinder efforts towards food security and the achievement of sustainable development goals (de Bruin et al., 2019).

Toxic Effects on Human Health and Wildlife NP, due to its weak estrogenic activity, affects the estrogen receptor (ER) and is associated with negative impacts on male fertility, such as disruptions in spermatogenesis and sperm quality. The comprehensive review of the literature underlines the endocrine-disrupting (ED) effects of NP, manifesting through interference with ER and causing perturbations in the male reproductive tract. This evidence underscores the urgency of addressing the potential health risks associated with the continuous use of NP and related compounds (Noorimotlagh et al., 2017).

Safety And Hazards

N-Ethylmaleimide is considered hazardous. It’s fatal if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

properties

IUPAC Name

1-nonylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13(14)16/h9-10H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJAMUMWPRRGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333585
Record name N-Nonylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nonylmaleimide

CAS RN

20458-51-9
Record name N-Nonylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

One equivalent each of maleic anhydride and n-nonylamine are charged into a 1 liter 3-neck round bottom glass flask containing 300 ml xylene, a reflux condenser with a Dean-Stark attachment, Teflon-coated magnetic stirring bar, and a thermometer. The contents are heated to 120° C. for about 15 hours, the reaction extent being monitored by the amount of water collected. After 1 equivalent of water is collected, the reaction solvent is flash distilled off. The absence of an infrared absorbance at 1830 cm-1 and 1791 cm-1 is evidence of anhydride consumption; the presence of an infrared absorbance at 1772 cm-1 is evidence of imide formation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Formstecher, V Dumur, T Idziorek, PM Danze… - … et Biophysica Acta (BBA …, 1984 - Elsevier
… Inactivation of unbound glucocorticoid receptor by N-ethylmaleimide and N-nonylmaleimide … N-nonylmaleimide. (b) Dose-dependence of the N-ethylmaleimide and N-nonylmaleimide …
Number of citations: 13 www.sciencedirect.com
N Matuszak, GG Muccioli, G Labar… - Journal of medicinal …, 2009 - ACS Publications
… As might be expected, a longer substituent such as the one of N-nonylmaleimide (44) resulted in an increased inhibition of MGL (46, IC 50 = 3.55 μM). Note that the activity was only …
Number of citations: 181 pubs.acs.org
BM Anderson, CD Anderson - Analytical biochemistry, 1987 - Elsevier
Human lactate dehydrogenase isozymes, LDH-1 and LDH-5, were inactivated at 25C and pH 7.5 by N-alkylmaleimides of varying chain length, and by fluorescein mercuric acetate. …
Number of citations: 2 www.sciencedirect.com
O Sklyut, R Prip, N Azar, R Callahan… - Spectroscopy …, 2004 - Taylor & Francis
The Diels–Alder adducts, 3a–e, of phencyclone, 1, have been prepared from a series of N‐n‐alkylmaleimides, 2, with medium chain‐length n‐alkyl groups. The maleimides were …
Number of citations: 10 www.tandfonline.com
J Wu, Y Wang, Y Shen - Chemometrics and Intelligent Laboratory Systems, 2014 - Elsevier
Inhibitory effect to endocannabinoid system-related human monoglyceride lipase (MGL) and selectivity toward fatty acid amid hydrolase of promising maleimide derived inhibitors were …
Number of citations: 7 www.sciencedirect.com
BM Anderson, SJ Kim, CN Wang - Archives of Biochemistry and Biophysics, 1970 - Elsevier
A series of N-alkylmaleimides was shown to inactivate effectively rabbit muscle l-α-glycerophosphate dehydrogenase at pH 7.0. The second-order rate constants determined for this …
Number of citations: 30 www.sciencedirect.com
V Karaluka, K Murata, S Masuda, Y Shiramatsu… - RSC …, 2018 - pubs.rsc.org
A sustainable synthetic procedure to convert furfural hydrazones into functionalised phthalimides was developed. The reaction was performed in a microwave using a hydrophilic ionic …
Number of citations: 11 pubs.rsc.org

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